

chemical properties of 5-(hydroxymethyl)pyridin-2(1H)-one

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Compound of Interest

Compound Name:	5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one
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An In-Depth Technical Guide to the Chemical Properties of 5-(hydroxymethyl)pyridin-2(1H)-one

Introduction: A Versatile Heterocyclic Building Block

5-(hydroxymethyl)pyridin-2(1H)-one is a bifunctional heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors.^{[1][2]} Its structure, featuring a pyridinone core and a reactive hydroxymethyl group, makes it a valuable scaffold for creating diverse molecular architectures. Pyridinone derivatives are recognized as "privileged structures" in drug discovery, known to interact with a wide range of biological targets and exhibiting activities from antiviral and antitumor to anti-inflammatory effects.^{[2][3]} This guide provides a comprehensive overview of the core chemical properties of 5-(hydroxymethyl)pyridin-2(1H)-one, offering field-proven insights for researchers and drug development professionals aiming to leverage this versatile intermediate.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 5-(hydroxymethyl)pyridin-2(1H)-one, with the chemical formula $C_6H_7NO_2$, possesses a unique combination of features that influence its solubility, reactivity, and potential for intermolecular interactions.^{[4][5]}

1.1. Core Identifiers and Computed Properties

A clear identification is paramount for regulatory and research purposes. The compound is registered under CAS Number 109205-68-7.[\[4\]](#) It is also known by synonyms such as 2-hydroxy-5-hydroxymethylpyridine and 5-hydroxymethyl-2-pyridone.[\[4\]](#)[\[6\]](#)

The key physicochemical properties are summarized below. These values, primarily computed, provide a baseline for experimental design, such as selecting appropriate solvent systems and predicting membrane permeability.

Property	Value	Source
Molecular Weight	125.13 g/mol	[4] [6]
Molecular Formula	C ₆ H ₇ NO ₂	[4] [5]
XLogP3	-1.1	[4] [6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	2	[6]
Rotatable Bond Count	1	[6]
Topological Polar Surface Area	49.3 Å ²	[4] [6]
Predicted Boiling Point	428.0 ± 27.0 °C	[6] [7]
Predicted Density	1.225 ± 0.06 g/cm ³	[6] [7]
Predicted pKa	11.56 ± 0.10	[7]

1.2. Tautomerism: The Pyridinone-Pyridol Equilibrium

A critical chemical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridinone form.[\[8\]](#) For 5-(hydroxymethyl)pyridin-2(1H)-one, this equilibrium is heavily influenced by the solvent environment. In most solvents, particularly polar ones, the pyridone tautomer is predominant.[\[9\]](#) This preference is attributed to the aromaticity of the pyridone ring and the thermodynamic stability conferred by the strong carbon-oxygen double bond.[\[8\]](#)[\[9\]](#)

Understanding this equilibrium is crucial as the two tautomers present different reactive faces. The pyridol form has a phenolic hydroxyl group, while the pyridone form has an amide-like character.^[8] This duality governs the molecule's reactivity in alkylation, acylation, and substitution reactions.

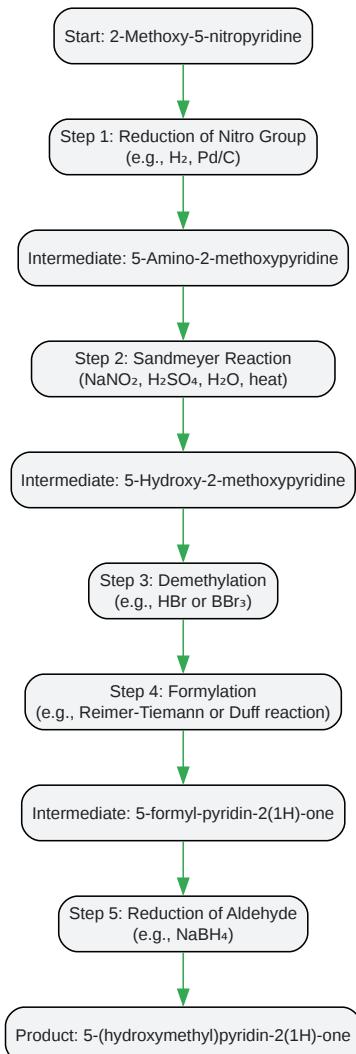
Caption: Tautomeric equilibrium of the title compound.

Synthesis and Reactivity

As a versatile building block, the synthesis of 5-(hydroxymethyl)pyridin-2(1H)-one and its subsequent reactions are of primary importance for its application in larger synthetic campaigns.

2.1. Proposed Synthetic Workflow

While multiple synthetic routes to substituted pyridinones exist, a common and effective strategy involves the modification of a pre-formed pyridine ring.^[10] A plausible synthesis for 5-(hydroxymethyl)pyridin-2(1H)-one can be adapted from methodologies used for analogous structures. One such approach begins with 2-methoxy-5-nitropyridine.



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Caption: A potential multi-step synthesis workflow.

2.2. Detailed Experimental Protocol: Reduction of a Formyl Precursor

This protocol details the final step of a hypothetical synthesis: the selective reduction of a 5-formylpyridin-2(1H)-one precursor to the target alcohol.

Objective: To synthesize 5-(hydroxymethyl)pyridin-2(1H)-one via sodium borohydride reduction.

Materials:

- 5-formylpyridin-2(1H)-one (1.0 eq)

- Methanol (MeOH), anhydrous
- Sodium borohydride (NaBH₄) (1.5 eq)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

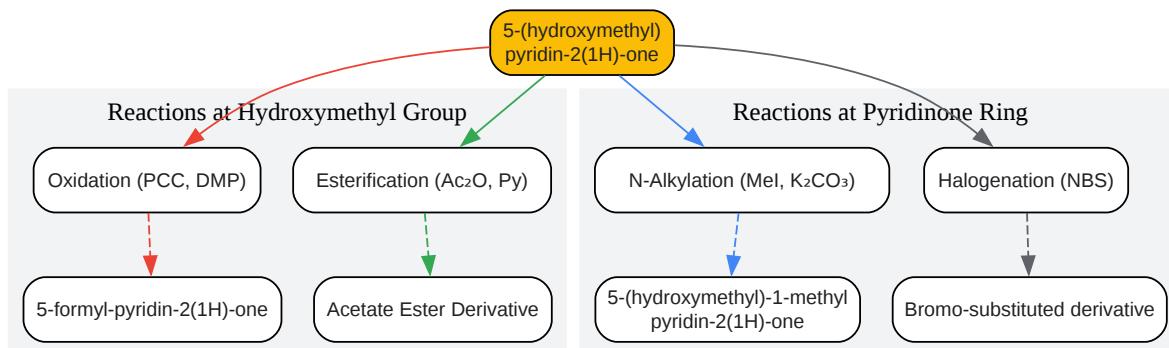
- **Dissolution:** Dissolve 5-formylpyridin-2(1H)-one in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
- **Cooling:** Place the flask in an ice-water bath and stir the solution for 15 minutes to cool to 0°C. **Causality:** This exothermic reaction is cooled to prevent side reactions and ensure selectivity.
- **Reductant Addition:** Add sodium borohydride (NaBH₄) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 5°C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, cool the flask back to 0°C and slowly quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is ~6-7.
- **Workup:** Remove the methanol under reduced pressure. To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield pure 5-(hydroxymethyl)pyridin-2(1H)-one.

2.3. Chemical Reactivity

The molecule's two functional groups—the primary alcohol and the pyridinone ring—are the main sites of chemical reactivity.

- Hydroxymethyl Group: The primary alcohol can undergo standard transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification with acyl chlorides or carboxylic acids, and conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution.
- Pyridinone Ring: The ring system can be subject to various reactions. The nitrogen atom can be alkylated or acylated under appropriate basic conditions. The electron-rich nature of the pyridinone ring also allows for electrophilic aromatic substitution, though the regioselectivity will be directed by the existing substituents.



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Caption: Reactivity map showing potential transformations.

Applications in Drug Discovery and Development

The true value of 5-(hydroxymethyl)pyridin-2(1H)-one lies in its utility as an intermediate for synthesizing biologically active molecules.^[1] The pyridinone scaffold is a key hinge-binding motif for many protein kinases, making it a cornerstone in the development of kinase inhibitors for oncology and inflammatory diseases.^{[2][3]}

Furthermore, its structure is valuable for creating compounds that can chelate metal ions, a property exploited in designing agents for neurological disorders.^{[1][11]} The hydroxymethyl group provides a convenient handle for attaching the molecule to other fragments or for modulating solubility and pharmacokinetic properties, making it a key piece in fragment-based drug design.^[3] It has been explicitly identified as a building block for pharmaceuticals and as an intermediate for kinase inhibitors and agents targeting inflammatory and neurological disorders.^[1]

Conclusion

5-(hydroxymethyl)pyridin-2(1H)-one is more than a simple chemical; it is a strategically important building block for modern medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity at two distinct functional handles, and the established biological relevance of its core scaffold make it an indispensable tool for researchers. A thorough understanding of its tautomeric nature and reactivity is essential for any scientist aiming to incorporate this versatile molecule into a drug discovery program.

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